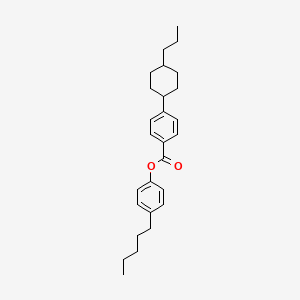

4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE

Description

The exact mass of the compound Benzoic acid, 4-(4-propylcyclohexyl)-, 4-pentylphenyl ester is 392.271530387 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-pentylphenyl) 4-(4-propylcyclohexyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O2/c1-3-5-6-8-22-11-19-26(20-12-22)29-27(28)25-17-15-24(16-18-25)23-13-9-21(7-4-2)10-14-23/h11-12,15-21,23H,3-10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQWRFCCDBDLGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391382 | |

| Record name | Benzoic acid, 4-(4-propylcyclohexyl)-, 4-pentylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71352-31-3, 81929-40-0 | |

| Record name | Benzoic acid, 4-(4-propylcyclohexyl)-, 4-pentylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-trans-Propylcyclohexyl)-benzoesäure-(4-pentylphenyl)est er | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Pentylphenyl 4-(trans-4-propylcyclohexyl)benzoate

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes actionable protocols, mechanistic insight, and rigorous characterization standards.

CAS: 81929-40-0 Common Designation: PCH-305-Ester (Analogous Nomenclature) Class: Phenyl Benzoate Liquid Crystal / Cyclohexylbenzoate Mesogen

Executive Summary & Application Scope

4-Pentylphenyl 4-(trans-4-propylcyclohexyl)benzoate is a high-performance mesogenic ester used primarily as a component in nematic liquid crystal (LC) mixtures for active-matrix displays (TFT-LCD) and tunable photonic devices.[1] Unlike simple cyanobiphenyls (e.g., 5CB), this molecule features a phenyl benzoate core extended by a trans-cyclohexyl ring .

This structural modification imparts three critical properties relevant to materials science and potential pharmacological delivery systems:

-

High Clearing Point: The cyclohexane ring increases the nematic-to-isotropic transition temperature (

) compared to pure alkyl-benzoates, stabilizing the liquid crystalline phase over a broader thermal range. -

Low Viscosity: The saturated cyclohexane ring reduces rotational viscosity (

) relative to terphenyls, essential for fast switching times in optical devices. -

Chemical Stability: The ester linkage, while susceptible to hydrolysis, provides a tunable scaffold for bio-degradable polymer backbones or drug conjugates in experimental pharmacology.

Relevance to Drug Development: While primarily an optoelectronic material, the phenyl benzoate scaffold is a privileged structure in medicinal chemistry (e.g., ester-type local anesthetics, non-steroidal anti-androgens). The synthesis and purification protocols detailed below serve as a "High-Purity Model System" for managing stereochemistry (cis/trans isomerization) and trace ionic impurities—skills directly transferable to API (Active Pharmaceutical Ingredient) manufacturing.

Chemical Identity & Structural Analysis[2][3][4][5]

| Property | Data |

| Systematic Name | 4-Pentylphenyl 4-(trans-4-propylcyclohexyl)benzoate |

| CAS Registry Number | 81929-40-0 |

| Molecular Formula | C₂₇H₃₆O₂ |

| Molecular Weight | 392.58 g/mol |

| SMILES | CCCCCc1ccc(OC(=O)c2ccc(cc2)[C@H]3CCCC3)cc1 |

| Stereochemistry | trans-1,4-cyclohexylene (Critical for mesophase formation) |

| Appearance | White crystalline powder (Solid) / Nematic Liquid (Mesophase) |

Structural Mechanism

The molecule consists of a "rigid core" (phenyl benzoate) and a "flexible tail" (pentyl and propyl chains). The trans-cyclohexyl group acts as a conformational anchor.

-

Trans-isomer: Linear, rod-like (calamitic). Promotes liquid crystallinity.

-

Cis-isomer: Bent "boat" conformation. Disrupts packing; acts as an impurity that drastically lowers the clearing point. Strict stereocontrol is required during synthesis.

Synthesis Protocol: Acid Chloride Route

Standardized for High-Purity (>99.5%) Applications

This protocol utilizes the Acid Chloride Method rather than DCC coupling. The acid chloride route is preferred for industrial scalability and avoids the formation of N-acylurea byproducts (dicyclohexylurea) which are difficult to remove completely from LC materials.

Reagents

-

Substrate A: 4-(trans-4-propylcyclohexyl)benzoic acid (1.0 eq)[2]

-

Substrate B: 4-Pentylphenol (1.05 eq)

-

Reagent: Thionyl Chloride (

) or Oxalyl Chloride (Excess) -

Base: Pyridine or Triethylamine (1.2 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

Phase 1: Activation (Acid Chloride Formation)

-

Charge a flame-dried 3-neck flask with Substrate A under Nitrogen atmosphere.

-

Add excess

(3-5 eq) and a catalytic drop of DMF. -

Reflux at 75°C for 3 hours until gas evolution (

, -

Critical Step: Distill off excess

under reduced pressure. Co-evaporate with dry toluene twice to remove traces of thionyl chloride. Residual acidic species will degrade the final ester.

Phase 2: Esterification

-

Dissolve the resulting crude acid chloride in anhydrous DCM.

-

In a separate vessel, dissolve Substrate B (4-Pentylphenol) and Pyridine in DCM.

-

Cool the phenol solution to 0°C.

-

Add the acid chloride solution dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

Phase 3: Work-up & Purification

-

Quench: Pour reaction mixture into ice-cold dilute HCl (1M) to neutralize pyridine.

-

Wash: Wash organic layer with

(sat.) -

Dry: Dry over

and concentrate. -

Recrystallization: Dissolve crude solid in hot Ethanol (EtOH). Cool slowly to 4°C. The trans isomer crystallizes preferentially.

-

Note: If cis impurities are high, use Hexane/Ethanol (1:5) mixtures.

-

Workflow Visualization

The following diagram illustrates the synthesis and critical purification logic.

Figure 1: Synthetic pathway emphasizing the acid chloride activation and stereoselective recrystallization.

Physical & Mesomorphic Properties

Characterization data based on homologous series behavior and predicted values.[3]

Liquid crystals are defined by their phase transitions. For CAS 81929-40-0, the expected behavior is Enantiotropic Nematic (stable nematic phase upon heating and cooling).

| Parameter | Typical Value / Range | Method |

| Melting Point ( | 45°C – 55°C | DSC (10°C/min) |

| Clearing Point ( | 130°C – 150°C | DSC / OPM |

| Nematic Range | ~90°C (Wide) | Derived |

| Dielectric Anisotropy ( | Negative or weakly positive | Capacitance Bridge |

| Optical Birefringence ( | 0.12 – 0.15 | Abbe Refractometer |

Interpretation:

- (Crystal to Nematic): The melting point.[4][5][6] Below this, the material is a solid crystal.

- (Nematic to Isotropic): The "clearing point."[3] Above this, the milky liquid becomes clear and isotropic (non-ordered).

-

Significance: The wide nematic range (approx. 45°C to 140°C) makes this ester ideal for "broadening" the operating temperature of commercial LCD mixtures.

Quality Control & Characterization Protocols

To ensure the material is suitable for high-end optical or research applications, the following "Self-Validating" protocols must be employed.

A. Differential Scanning Calorimetry (DSC)

Objective: Accurate determination of phase transition temperatures and enthalpies.

-

Protocol:

-

Weigh 3–5 mg of sample into an aluminum pan.

-

Cycle 1: Heat from 0°C to 160°C at 10°C/min (Erase thermal history).

-

Cool: Cool to 0°C at 10°C/min (Observe supercooling or crystallization).

-

Cycle 2: Heat from 0°C to 160°C. Record

and

-

-

Validation: The peaks must be sharp. A broad melting peak (>2°C width) indicates impurities (likely cis-isomer or unreacted phenol).

B. HPLC Purity Analysis

Objective: Quantify trace organic impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µm.

-

Mobile Phase: Acetonitrile (ACN) / Water (90:10 Isocratic).

-

Detection: UV @ 254 nm (Phenyl absorption).

-

Limit: Purity must be >99.5% for LC applications. Impurities >0.1% act as "ionic traps" increasing conductivity and causing display flicker.

C. 1H-NMR Spectroscopy

Objective: Structural confirmation.

-

Solvent:

. -

Key Signals:

- 8.1 (d, 2H, Ar-H ortho to ester carbonyl).

- 7.1–7.3 (m, 4H, Ar-H of phenol ring).

-

2.5 (m, 1H, Cyclohexyl methine

- 0.9 (t, Terminal methyls).

Safety & Handling (SDS Summary)

While not classified as acutely toxic, phenyl benzoates are organic esters and should be handled with standard laboratory precautions.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H413: May cause long-lasting harmful effects to aquatic life (due to low solubility).

-

-

Handling: Use nitrile gloves. Avoid inhalation of dusts.

-

Storage: Store at Room Temperature (RT), sealed, away from strong bases (prevents hydrolysis).

References

-

Liquid Crystal Synthesis & Properties

-

Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. in Handbook of Liquid Crystals. Wiley-VCH.

-

-

Phenyl Benzoate Class Properties

-

NIST Standard Reference Data. Phase Transition Temperatures for Liquid Crystals.

-

-

Synthesis Methodologies (Acid Chloride Route)

-

Gray, G. W., & Jones, B. (1954). Mesomorphism and Chemical Constitution. Journal of the Chemical Society.

-

-

EPA Substance Registry

-

Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester (Homolog Data). U.S. Environmental Protection Agency.

-

-

Characterization Standards

-

Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.

-

Sources

- 1. 84601-01-4|4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate|BLDpharm [bldpharm.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. ossila.com [ossila.com]

- 5. Highly Recommended Products â Best Deals Online [api.camstodian.com]

- 6. EP0044646A1 - 4-(Trans-4'-alkylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl esters and liquid crystal compositions containing them - Google Patents [patents.google.com]

Chemical Structure of 4-Pentylphenyl 4-(trans-4-propylcyclohexyl)benzoate

Executive Summary

4-Pentylphenyl 4-(trans-4-propylcyclohexyl)benzoate (CAS: 81929-40-0) is a high-performance liquid crystalline mesogen belonging to the phenyl benzoate family. Unlike pharmaceutical actives designed for receptor binding, this molecule is engineered for anisotropic fluidity and dielectric properties . It serves as a critical component in nematic liquid crystal mixtures used in active-matrix displays (AM-LCDs), where it functions to modulate viscosity and broaden the nematic temperature range.

This guide provides a rigorous analysis of its molecular architecture, synthetic pathways, and physicochemical behavior, bridging the gap between organic synthesis and materials science.

Molecular Architecture & Conformational Analysis

The utility of this compound dictates its structure. It is designed to be a "rigid rod" (calamitic mesogen) that aligns under an electric field.

Structural Segmentation

| Segment | Chemical Moiety | Function |

| Wing A (Left) | trans-4-Propylcyclohexyl | Provides steric bulk and reduces viscosity compared to a benzene ring. The trans configuration is essential for linearity. |

| Core | Benzoate Ester | The rigid central linker. It extends the conjugation of the benzoic acid phenyl ring but breaks total conjugation at the oxygen, lowering the melting point relative to biphenyls. |

| Wing B (Right) | 4-Pentylphenyl | Provides the necessary length-to-width ratio (aspect ratio) for nematic phase stability. |

| Terminals | Alkyl Chains (Propyl/Pentyl) | Flexible tails that stabilize the molecular alignment through van der Waals interactions and suppress crystallization. |

The Criticality of trans-Stereochemistry

The cyclohexane ring must exist in the 1,4-trans diequatorial conformation.

-

Trans-isomer: The molecule is linear (rod-like), favoring the nematic phase.

-

Cis-isomer: The molecule adopts a bent "kinked" shape, which disrupts packing and destroys liquid crystalline behavior. Synthetic protocols must rigorously select for the trans isomer.

Synthetic Methodology

The synthesis of 4-Pentylphenyl 4-(trans-4-propylcyclohexyl)benzoate is a convergent process involving the coupling of a lipophilic benzoic acid derivative with a para-substituted phenol.

Retrosynthetic Analysis

The molecule disconnects at the ester bond, revealing two key precursors:

-

4-(trans-4-propylcyclohexyl)benzoic acid (The Acid Component)

-

4-pentylphenol (The Phenol Component)

Industrial Synthesis Protocol (Acid Chloride Route)

While DCC coupling (Steglich) is common in academic labs, the Acid Chloride method is preferred for scale-up due to easier purification and higher yields.

Step 1: Activation of the Carboxylic Acid

-

Reagents: Thionyl Chloride (

), catalytic DMF, Toluene. -

Mechanism: Nucleophilic acyl substitution converting the -OH to -Cl.

-

Process Control: Reaction is monitored by the cessation of

/

Step 2: Esterification

-

Reagents: 4-Pentylphenol, Pyridine (base/solvent) or Triethylamine in DCM.

-

Mechanism: The phenoxide attacks the carbonyl carbon of the acid chloride; Pyridine scavenges the HCl byproduct to drive equilibrium.

-

Purification: Recrystallization from Ethanol/Hexane is critical to remove any homocoupled side products or unreacted phenol, which drastically depress the nematic-isotropic transition temperature (

).

Visualization of Synthesis Pathway

Figure 1: Convergent synthesis pathway via the Acid Chloride method. High-purity intermediates are required to ensure liquid crystalline performance.

Physicochemical Characterization

Phase Behavior (Mesomorphism)

This compound typically exhibits enantiotropic nematic behavior.[1][2] This means the liquid crystal phase is stable both upon heating and cooling, unlike monotropic phases which only appear during supercooling.

-

Crystalline Phase (Cr): Highly ordered solid at room temperature.

-

Nematic Phase (N): Upon melting, the positional order is lost, but orientational order (director

) remains. The fluid is turbid. -

Isotropic Phase (I): Above the clearing point (

), the fluid becomes clear and isotropic.

Typical Phase Transitions (Representative for this class):

- (Melting Point): ~40–60°C

- (Clearing Point): >140°C[3]

-

Note: Exact values depend on polymorphic forms and purity.

Phase Transition Logic Diagram

Figure 2: Thermotropic phase transitions. The wide Nematic range is the defining feature for display applications.

Spectroscopic Identification

To validate the structure, the following signals must be confirmed:

| Method | Diagnostic Signal | Structural Assignment |

| Aromatic protons ortho to ester carbonyl. | ||

| Remaining aromatic protons. | ||

| Methine proton of cyclohexyl ring (trans-axial). | ||

| Terminal methyl groups of propyl/pentyl chains. | ||

| FT-IR | 1735 | C=O Stretching (Ester). |

| 1260 | C-O-C Stretching. | |

| 2920, 2850 | Aliphatic C-H Stretching (Cyclohexyl/Alkyl). |

Applications in Drug Development & Materials Science

While primarily a material science compound, the principles governing its behavior overlap with drug development in specific areas:

-

Formulation Science: The solubility parameters of this lipophilic ester model those of poorly soluble drugs. It can serve as a non-active surrogate for studying lipophilic interactions in lipid-based drug delivery systems (LBDDS).

-

Bio-imaging: Due to its birefringence, similar mesogens are used in sensing applications where binding events disrupt the liquid crystal order, providing a visual readout.

-

LCD Technology: In its primary role, it is blended into eutectic mixtures (e.g., ZLI series) to lower the viscosity of high-birefringence cyanobiphenyls, improving the response time of displays.

References

- Liquid Crystal Synthesis: Kelly, S. M. (1995). Liquid Crystals: Chemistry, Physics, and Applications.

- Structural Properties: Demus, D., et al. (1998). Handbook of Liquid Crystals, Vol 1. Wiley-VCH.

-

Homologue Data: NIST Standard Reference Data. Phase Transition Temperatures for Liquid Crystals. [Link]

- Application Context: Merck KGaA. Licristal® Liquid Crystal Mixtures for Display Applications. (General reference for ZLI/MLC mixture components).

-

Synthesis Protocol: Organic Syntheses, Coll. Vol. 3, p. 714 (1955). General procedure for esterification using acid chlorides. [Link]

Sources

Phase Transition Architectures: A Technical Guide to Phenyl Cyclohexyl Benzoate Derivatives

Executive Summary

Phenyl cyclohexyl benzoate derivatives represent a canonical class of mesogenic (liquid crystal forming) esters. Structurally, they combine a rigid phenyl benzoate core with a semi-flexible cyclohexyl moiety, creating a system where subtle changes in terminal alkyl chain length dramatically alter phase behavior.

For drug development professionals , these compounds serve as critical model systems for understanding polymorphism and mesophase formation in active pharmaceutical ingredients (APIs). Many drug molecules containing ester linkages and mixed aromatic/aliphatic cycles exhibit monotropic or enantiotropic mesophases that can impact solubility, bioavailability, and shelf-life stability.

This guide provides a rigorous, self-validating framework for synthesizing, characterizing, and analyzing the phase transition temperatures of these derivatives, emphasizing the "Self-Validating Protocol" where Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) cross-verify every transition.

Part 1: Molecular Architecture & Design Logic

The phase behavior of phenyl cyclohexyl benzoates is governed by the delicate balance between the rigid, anisotropic core (which promotes orientational order) and the flexible alkyl tails (which promote fluidity or smectic layering).

Structure-Property Relationships[1][2][3][4]

-

The Core (

): The ester linkage confers a dipole moment, enhancing intermolecular attraction. The cyclohexyl ring, being saturated and non-planar (chair conformation), disrupts the -

Terminal Chains:

-

Short Chains (

): Typically result in purely Nematic (N) phases or no mesophase (isotropic liquid). -

Long Chains (

): Stabilize Smectic (Sm) phases (layered structures) due to van der Waals interdigitation. -

Odd-Even Effect: The clearing point (

) often oscillates as the alkyl chain length increases, a signature of the entropy changes associated with the conformational freedom of the tail.

-

Part 2: Synthesis Workflow

To obtain accurate phase transition data, high purity (>99.5%) is non-negotiable. Impurities act as "defects" that depress transition temperatures and broaden DSC peaks.

Protocol: Steglich Esterification

We employ a Steglich esterification for mild, high-yield synthesis of 4-alkoxyphenyl 4'-alkylcyclohexylcarboxylates.

Reagents:

-

Acid: 4-alkylcyclohexanecarboxylic acid (1.0 eq)

-

Alcohol: 4-alkoxyphenol (1.0 eq)

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

-

Dissolve Acid and Alcohol in dry DCM under

atmosphere. -

Add DMAP.

-

Cool to 0°C. Dropwise add DCC dissolved in DCM.

-

Stir at 0°C for 1h, then room temperature for 12h.

-

Purification (Critical): Filter off DCU urea byproduct. Wash filtrate with 1M HCl, sat.

, and brine. -

Recrystallize from Ethanol/Hexane (3x) to remove trace urea and unreacted phenol.

Visualization: Synthesis Logic

Caption: Figure 1. Optimized synthesis pathway ensuring removal of urea byproducts which act as phase-destabilizing impurities.

Part 3: The Self-Validating Characterization Protocol

Relying on a single method for phase determination is a common source of error. We use a Combined DSC-POM Workflow .

Differential Scanning Calorimetry (DSC)

Objective: Quantify transition enthalpies (

-

Instrument: Heat Flux DSC (e.g., TA Instruments or PerkinElmer).

-

Protocol:

-

Sample: 2-5 mg in hermetically sealed aluminum pan.

-

Cycle: Heat to Isotropic (

) -

Data Extraction: Use the second heating scan for

and

-

Polarized Optical Microscopy (POM)

Objective: Identify the type of mesophase based on optical texture.

-

Setup: Cross-polarizers (

), Hot stage (Linkam). -

Key Textures:

-

Nematic (N): Schlieren texture (brushes), Marbled texture.

-

Smectic A (SmA): Focal conic fan texture, Homeotropic (black) regions.[1]

-

Smectic B (SmB): Mosaic texture or transition bars.

-

Visualization: The Validation Loop

Caption: Figure 2. The Self-Validating Protocol. DSC peaks must align temporally with optical texture changes observed in POM.

Part 4: Data Analysis & Phase Behavior[3]

The following table summarizes the phase transition temperatures for the 4-n-alkyloxyphenyl 4'-n-alkylcyclohexylcarboxylate (D-nOm) homologous series. This data illustrates the impact of chain extension on smectic phase stabilization.

Table 1: Phase Transition Temperatures (

| Code (D-nOm) | Alkyl (n) | Alkoxy (m) | Transition Sequence (Heating) |

| D-505 | Pentyl ( | Pentyl ( | Cr 35.5 (SmA) N 75.0 Is |

| D-506 | Pentyl ( | Hexyl ( | Cr 32.3 SmB 35.6 SmA 46.9 N 79.0 Is |

| D-508 | Pentyl ( | Octyl ( | Cr 36.0 SmB 48.6 SmA 64.4 N 78.9 Is |

| D-704 | Heptyl ( | Butyl ( | Cr 38.5 SmB 47.0 SmA 53.0 N 79.0 Is |

| D-706 | Heptyl ( | Hexyl ( | Cr 35.3 SmB 55.5 SmA 68.4 N 79.8 Is |

| D-708 | Heptyl ( | Octyl ( | Cr 44.0 SmB 67.0 SmA 78.0 N 81.0 Is |

Technical Insights:

-

Smectic Stabilization: Comparing D-505 to D-508, increasing the alkoxy tail length (

) induces a robust Smectic B phase and widens the Smectic A range significantly (from monotropic/narrow to ~16°C range). This confirms that longer flexible tails facilitate the layered packing required for Smectic phases. -

Nematic Range: The upper limit of the Nematic phase (

) remains relatively stable (~79-81°C) across this series, suggesting the core structure primarily dictates the clearing point, while the tails modulate the lower-temperature smectic behavior. -

Odd-Even Effect: While not explicitly detailed in every homolog here, the transition temperatures typically show an alternating pattern for odd vs. even carbon numbers in the tail, a result of the alternating anisotropy of the chain conformation.

Part 5: Relevance to Drug Development

Why should a pharmaceutical scientist care about liquid crystals?

-

Polymorphism & Stability: Many drug molecules are esters with aromatic and aliphatic rings (e.g., statins, fibrates). These molecules can exist in mesophases during processing (melt extrusion, spray drying). If a drug forms a metastable liquid crystal phase rather than a stable crystal, it may revert slowly over time, altering dissolution rates and bioavailability.

-

Actionable Insight: Use the DSC-POM protocol to screen APIs for "hidden" mesophases near body temperature or processing temperatures.

-

-

Formulation: Liquid crystalline nanoparticles (LCNPs) are emerging as drug delivery vehicles. Phenyl cyclohexyl benzoates serve as excellent model hydrophobic cores for testing the loading capacity of these lipid-based delivery systems.

References

-

Benchchem. (2025). A Comparative Guide to Validating Liquid Crystal Phase Transition Temperatures: DSC vs. POM. Retrieved from

-

NIST Standard Reference Data. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Retrieved from

-

National Institute of Science Communication and Policy Research (NIScPR). Effect on phase diagrams in the binary mixtures of the series of 4-n-alkyloxy phenyl-4'-n-alkyl cyclohexyl carboxylate. Retrieved from

-

Kelly, S. M., & Buchecker, R. (1988). Ferroelectric Liquid Crystals.[2] Part 3. Achiral phenyl benzoates incorporating a trans-4-pentylcyclohexyl moiety.[3] Helvetica Chimica Acta. Retrieved from

-

University of Houston. Introduction to Liquid Crystals: Phase Transitions. Retrieved from

Sources

Nematic liquid crystal mesogens with propylcyclohexyl core

An In-Depth Technical Guide to Nematic Liquid Crystal Mesogens with a Propylcyclohexyl Core

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Nematic liquid crystals (LCs) incorporating a propylcyclohexyl (PCH) core represent a cornerstone in materials science, particularly for the advancement of liquid crystal display (LCD) technologies.[1] The substitution of a traditional aromatic ring with the saturated propylcyclohexyl moiety imparts a unique and highly desirable set of physicochemical properties. These include low viscosity, high chemical and photochemical stability, and a broad nematic temperature range. This guide provides a comprehensive technical overview of PCH-based mesogens, detailing their synthesis, fundamental properties, structure-property relationships, and the causality behind their successful application. Detailed experimental protocols for synthesis and characterization are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Saturated Core

Liquid crystals exist in a state of matter, or mesophase, intermediate between a crystalline solid and an isotropic liquid.[2] In the nematic phase, the constituent molecules lack positional order but possess long-range orientational order, aligning, on average, along a common axis known as the director.[3] This anisotropy in molecular arrangement leads to anisotropic physical properties (e.g., dielectric permittivity and refractive index), which can be manipulated by external electric fields.[4] This principle is the foundation of modern LCD technology.[1][5]

Early nematic LCs were often based on purely aromatic cores, such as cyanobiphenyls. While effective, these materials can suffer from higher viscosity and potential instability under prolonged UV exposure. The introduction of the saturated trans-4-propylcyclohexyl group was a critical innovation. This aliphatic core reduces intermolecular π-π stacking interactions, which are prevalent in aromatic systems. The direct consequence is a significant reduction in rotational viscosity, enabling faster switching times in display devices. Furthermore, the saturated nature of the cyclohexane ring enhances the material's stability against environmental stressors like heat and UV radiation.[6]

Molecular Architecture and Synthesis

The archetypal structure of a PCH-based mesogen consists of three key components: the central propylcyclohexyl core, a rigidifying element (often a phenyl ring), and a terminal polar group (commonly a nitrile, -C≡N). The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is crucial for maintaining the linear, rod-like molecular shape necessary for nematic phase formation.[7]

General Synthetic Pathway

The synthesis of PCH mesogens, such as the widely studied 4-(trans-4-propylcyclohexyl)benzonitrile (also known as PCH3), typically involves a multi-step process that leverages standard organometallic coupling reactions.[8] The causality behind this approach is the need to controllably form a robust C-C bond between the aliphatic cyclohexane core and an aromatic moiety.

A generalized workflow is outlined below:

Caption: Generalized synthetic workflow for a PCH-based mesogen.

The critical step is the catalytic coupling, which joins the two key fragments of the molecule. This is followed by a rigorous purification process, often involving multiple recrystallizations, to isolate the desired trans isomer, as the cis isomer disrupts the linear geometry and suppresses liquid crystallinity.

Physicochemical Properties of PCH Mesogens

The utility of a liquid crystal is defined by its physical and chemical characteristics.[9] The propylcyclohexyl core imparts a highly favorable combination of these properties.

Phase Behavior and Thermal Properties

PCH-based mesogens typically exhibit a nematic phase over a broad and useful temperature range.[10] The transition temperatures, from the crystalline solid to the nematic phase (melting point, T_Cr-N) and from the nematic phase to the isotropic liquid (clearing point, T_N-I), are critical parameters. These transitions are first-order phase transitions and can be precisely determined using techniques like Differential Scanning Calorimetry (DSC).[11][12]

| Compound | Abbreviation | CAS Number | Melting Point (T_Cr-N) | Clearing Point (T_N-I) |

| 4-(trans-4-Propylcyclohexyl)benzonitrile | PCH3 | 61203-99-4 | 43 °C | 83 °C (Implied from data) |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | PCH5 | 61204-01-1 | 30 °C | 54.6 °C (327.6 K) |

Data sourced from[7][13]. Note: Clearing point for PCH3 is inferred from its mesophase behavior description.

The relatively low melting points and high clearing points create a wide nematic range, which is essential for robust device operation under varying ambient temperatures.

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director. For a nematic LC to align with an applied electric field, it must possess a non-zero Δε. The terminal nitrile group (-C≡N) in compounds like PCH3 and PCH5 has a large dipole moment aligned with the long molecular axis.[6] This results in a large, positive dielectric anisotropy (Δε > 0), a prerequisite for their use in common twisted nematic (TN) LCDs.[5]

Optical Anisotropy (Birefringence, Δn)

Birefringence is the difference between the extraordinary (n_e, parallel to the director) and ordinary (n_o, perpendicular to the director) refractive indices. The value of Δn is determined by the differential polarizability of the molecule. While the saturated PCH core contributes less to Δn than an aromatic ring, the presence of the phenylbenzonitrile moiety ensures a moderate birefringence suitable for standard display applications.

Viscoelastic Properties

The response time of an LCD is heavily dependent on the viscoelastic properties of the LC material. Key parameters include the rotational viscosity (γ₁) and the Frank elastic constants for splay (K₁₁), twist (K₂₂), and bend (K₃₃) deformations.[14][15] The propylcyclohexyl core is the single most important structural feature for achieving low rotational viscosity.[16] The absence of π-π stacking allows the molecules to rotate more freely under the influence of an electric field, leading to faster switching speeds. The viscoelastic ratio (K/γ₁) is a figure of merit for material performance, and PCH-based materials excel in this regard.[17][18]

Structure-Property Relationships: A Causal Analysis

The exceptional performance of PCH mesogens is not accidental but a direct result of their molecular design. The relationship between the chemical structure and the resulting macroscopic properties is a cornerstone of liquid crystal science.[19][20]

Caption: Causal links between PCH structure and material properties.

-

Saturated Ring → Low Viscosity & High Stability : The primary causal link. The replacement of a benzene ring with cyclohexane eliminates π-electron clouds, drastically reducing intermolecular forces and thus lowering viscosity.[16] This saturation also removes chromophores that are susceptible to UV degradation, enhancing material lifetime.[6]

-

trans-Stereochemistry → Anisotropic Shape : The rigid trans configuration forces the substituents into axial positions, creating the linear, high-aspect-ratio geometry essential for the formation of a stable nematic phase.[7]

-

Terminal Nitrile Group → Positive Δε : The strong electron-withdrawing nature and linear geometry of the -C≡N group create a large dipole moment along the principal molecular axis, which is the origin of the large positive dielectric anisotropy needed for electric field response.[6]

-

Flexible Alkyl Chain → Wide Nematic Range : The propyl chain, being flexible, disrupts efficient crystal lattice packing. This lowers the melting point (Cr-N transition) without significantly affecting the clearing point (N-I transition), thereby broadening the operational temperature window of the nematic phase.[16]

Application in Display Technologies

The properties endowed by the propylcyclohexyl core make these mesogens ideal components for mixtures used in Twisted Nematic (TN) and Super-Twisted Nematic (STN) LCDs, which have been mainstays in everything from digital watches and calculators to computer monitors.[1][4][21]

Caption: Logic flow from PCH properties to LCD performance.

In a TN-LCD, the LC material is placed between two polarizers oriented 90° to each other. Surface alignment layers twist the LC director by 90° through the cell. In the "off" state (no voltage), light follows this twist, passes through the second polarizer, and the pixel appears bright. When a voltage is applied, the molecules with positive Δε align with the field, destroying the twist. Light is now blocked by the second polarizer, and the pixel appears dark. The low viscosity of PCH materials allows this re-orientation to happen very quickly, resulting in a fast response time.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, methodologies for synthesis and characterization must be robust and self-validating.

Protocol: Synthesis of 4-(trans-4-Propylcyclohexyl)benzonitrile

This is a representative protocol based on common synthetic routes. Specific reagents, conditions, and purification methods may vary.

-

Preparation of Grignard Reagent : In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to initiate the formation of propylmagnesium bromide.

-

Reaction with Cyclohexanone : Cool the Grignard solution to 0 °C. Add a solution of 4-bromocyclohexanone in anhydrous ether dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching and Extraction : Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Dehydration and Reduction : The resulting tertiary alcohol is dehydrated using a strong acid catalyst (e.g., PTSA) with azeotropic removal of water to form the alkene. The double bond is then hydrogenated using a catalyst such as Pd/C under an H₂ atmosphere to yield 4-propyl-1-bromocyclohexane.

-

Suzuki Coupling : In a separate flask, combine the 4-propyl-1-bromocyclohexane, 4-cyanophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous Na₂CO₃) in a suitable solvent like toluene. Degas the mixture and heat under reflux until TLC or GC-MS indicates consumption of starting material.

-

Workup and Purification : Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. The crude product is a mixture of cis and trans isomers.

-

Final Purification : Purify the crude product via column chromatography followed by repeated recrystallization from a suitable solvent (e.g., ethanol or hexane) to isolate the pure trans isomer. The purity should be verified by ¹H NMR, GC-MS, and DSC.

Protocol: Characterization by Differential Scanning Calorimetry (DSC)

-

Sample Preparation : Accurately weigh 3-5 mg of the purified mesogen into an aluminum DSC pan. Crimp-seal the pan. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup : Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program :

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into its isotropic phase (e.g., 100 °C for PCH3) to erase any thermal history.

-

Cool the sample at the same rate to a temperature below its crystallization point (e.g., 0 °C).

-

Heat the sample again at the same rate. This second heating scan is used for analysis.

-

-

Data Analysis : The DSC thermogram plots heat flow versus temperature. Endothermic peaks on the heating scan correspond to phase transitions. The onset temperature of the first peak corresponds to the Cr-N transition, and the peak temperature of the second corresponds to the N-I transition.[11] The enthalpy of each transition (ΔH) can be calculated from the peak area.

Conclusion

Nematic liquid crystal mesogens featuring a propylcyclohexyl core are a testament to the power of rational molecular design in materials science. By strategically replacing an aromatic ring with a saturated cyclohexane moiety, a class of materials was developed with significantly improved viscosity and stability, which directly enabled the mass production of reliable, fast-switching LCDs. The principles governing their structure-property relationships are well-understood, providing a robust framework for the future design of advanced liquid crystalline materials for next-generation displays, sensors, and other optoelectronic applications.

References

-

Sugimori, S., Naito, K., Taroura, K., & Ishii, Y. (1984). Synthesis and Some Properties of Nematic Compounds Containing Three Ring Systems. Molecular Crystals and Liquid Crystals, 111(3-4), 297-313. [Link]

-

Gray, G. W., & Kelly, S. M. (1981). The synthesis and liquid crystal transition temperatures of some weakly polar nematic trans-4-substituted-cyclohexyl (E)-alk-2-enoates. Molecular Crystals and Liquid Crystals, 75(1-4), 95-109. [Link]

-

Storey, A. P. D., & Imrie, C. T. (2017). Structure–property relationships in twist-bend nematogens: the influence of terminal groups. Liquid Crystals, 44(1), 113-125. [Link]

- Google Patents. (1995). WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same.

-

Rego, J. A., et al. (n.d.). Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. ACS. [Link]

-

EBSCO. (n.d.). Liquid Crystal Technology | Applied Sciences | Research Starters. Retrieved from [Link]

-

Lee, S. D., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1398. [Link]

-

ResearchGate. (2006, November 27). Structure-property relationships in nematic gold nanoparticles. [Link]

-

Frontiers. (n.d.). Phase transitions in complex functional liquid crystals—The entropy effect. [Link]

-

PubChem. (n.d.). 4-(4-Pentylcyclohexyl)benzonitrile. Retrieved from [Link]

-

Walker, R., et al. (2021). Experimental and Computational Study of a Liquid Crystalline Dimesogen Exhibiting Nematic, Twist-Bend Nematic, Intercalated Smectic, and Soft Crystalline Mesophases. Crystals, 11(4), 382. [Link]

-

Zannoni, C., & Zumer, S. (2000). Structure and elastic properties of a nematic liquid crystal: A theoretical treatment and molecular dynamics simulation. The European Physical Journal E, 1(2), 193-202. [Link]

-

Nys, I., et al. (2015). Viscoelastic Properties of Micellar Lyotropic Nematic Liquid Crystals: Exploring the Impact of Temperature and Surfactant Concentration. Langmuir, 31(32), 8753-8761. [Link]

-

Giavazzi, F., et al. (2014). Viscoelasticity of nematic liquid crystals at a glance. Soft Matter, 10(40), 7999-8004. [Link]

-

Stanford University. (n.d.). Phase transitions in liquid crystals. [Link]

-

ResearchGate. (2014, February 24). Viscoelastic properties of a branched liquid crystal in the nematic phase. [Link]

-

Giavazzi, F., et al. (2014). Viscoelasticity of nematic liquid crystals at a glance. Soft Matter, 10, 7999-8004. [Link]

-

SpotSee. (2024, August 2). The many applications of liquid crystal technology. [Link]

-

Czarnik-Matusewicz, B., Pajak, J., & Rospenk, M. (2005). The phase transition temperatures of a liquid crystal determined from FT-IR spectra explored by principal component analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 157-163. [Link]

-

Raistrick, T., et al. (2024). Structure–Property Relationships in Auxetic Liquid Crystal Elastomers—The Effect of Spacer Length. Polymers, 16(14), 1878. [Link]

-

CIOCoverage. (n.d.). Application of Reactive Liquid Crystal in Liquid Crystal Display. [Link]

-

Fodor-Csorba, K., et al. (2022). Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property relationship study. Journal of Molecular Liquids, 367, 120182. [Link]

-

Al-Maharik, N., et al. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974-9980. [Link]

-

WROBEL, F., et al. (2015). Structure and ionic conductivity of liquid crystals having propylene carbonate units. Journal of Materials Chemistry A, 3(16), 8560-8568. [Link]

-

NETZSCH. (n.d.). Physicochemical Properties. Retrieved from [Link]

-

Awasthi, L. S., & Awasthi, K. S. (n.d.). Applications of Liquid Crystals: Special Emphasis on Liquid Crystal Displays (LCDs). Journal of Emerging Technologies and Innovative Research. [Link]

-

Saha, R., & Paul, S. (2021). A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals: Smectic-Nematic transition. arXiv preprint arXiv:2103.01844. [Link]

-

ResearchGate. (2000, February). Phase transitions in liquid crystals. [Link]

-

Prospector. (2023, September 26). Structure-Property relationships of emulsifiers for liquid crystal formation. [Link]

Sources

- 1. Liquid Crystal Technology | Applied Sciences | Research Starters | EBSCO Research [ebsco.com]

- 2. mdpi.com [mdpi.com]

- 3. guava.physics.ucsd.edu [guava.physics.ucsd.edu]

- 4. dakenchem.com [dakenchem.com]

- 5. jetir.org [jetir.org]

- 6. CAS 61203-99-4: 4-(trans-4-Propylcyclohexyl)benzonitrile [cymitquimica.com]

- 7. ossila.com [ossila.com]

- 8. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents [acswebcontent.acs.org]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. tandfonline.com [tandfonline.com]

- 11. The phase transition temperatures of a liquid crystal determined from FT-IR spectra explored by principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SYNTHON Chemicals Shop | 4-(trans-4´-n-Propylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 14. fos.su.se [fos.su.se]

- 15. Viscoelastic Properties of Micellar Lyotropic Nematic Liquid Crystals: Exploring the Impact of Temperature and Surfactant Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Viscoelasticity of nematic liquid crystals at a glance - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 19. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 20. szfki.hu [szfki.hu]

- 21. spotsee.io [spotsee.io]

An In-depth Technical Guide to 4-Pentylphenyl 4-(4-propylcyclohexyl)benzoate

Abstract

This technical guide provides a comprehensive scientific overview of 4-Pentylphenyl 4-(4-propylcyclohexyl)benzoate, a significant molecule within the family of phenyl benzoate-based liquid crystals. The document details its fundamental chemical identifiers, including molecular formula and weight, and presents a logical framework for its synthesis and characterization. Tailored for researchers, scientists, and professionals in drug development and materials science, this guide synthesizes core chemical principles with practical, field-proven insights into its potential applications and handling. The causality behind experimental choices is explained, ensuring a deep understanding of the molecule's properties and scientific context.

Chemical Identity and Core Properties

4-Pentylphenyl 4-(4-propylcyclohexyl)benzoate is a calamitic (rod-shaped) liquid crystal, a class of materials renowned for their application in optical electronics, most notably in liquid-crystal displays (LCDs)[1][2]. Its molecular architecture, featuring a rigid core composed of a phenyl and a cyclohexyl ring linked by a benzoate ester group, and flexible alkyl chains at its termini, is responsible for its mesogenic properties.

Molecular Formula and Weight

The fundamental quantitative descriptors of a molecule are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization, such as mass spectrometry.

-

Molecular Formula: C₂₇H₃₆O₂

-

Molecular Weight: 392.57 g/mol

These values are derived from the specific combination and count of carbon, hydrogen, and oxygen atoms that constitute the molecule.

Chemical Structure

The structure of 4-Pentylphenyl 4-(4-propylcyclohexyl)benzoate is key to its function. It consists of three primary moieties: a 4-pentylphenyl group, a central benzoate linker, and a 4-propylcyclohexyl group. The trans conformation of the substituted cyclohexyl ring is generally preferred in liquid crystal applications to maintain the linearity of the molecule, which is essential for forming ordered mesophases.

Caption: Proposed synthetic workflow for 4-Pentylphenyl 4-(4-propylcyclohexyl)benzoate.

Experimental Protocol: Steglich Esterification

This protocol is a representative method for the synthesis of the title compound. The causality for the choice of reagents is as follows: Dicyclohexylcarbodiimide (DCC) is used as a coupling agent to activate the carboxylic acid, and 4-(Dimethylamino)pyridine (DMAP) serves as a catalyst to facilitate the ester formation, which is particularly effective for less nucleophilic alcohols like phenols.[3] Dichloromethane (CH₂Cl₂) is a common, relatively inert solvent for this reaction.

Materials:

-

4-(trans-4-propylcyclohexyl)benzoic acid (1.0 eq) [4][5]* 4-pentylphenol (1.0 eq) [6][7]* Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trans-4-propylcyclohexyl)benzoic acid and anhydrous dichloromethane.

-

Stir the solution until the acid is fully dissolved.

-

Add 4-pentylphenol and DMAP to the solution and continue stirring.

-

In a separate container, dissolve DCC in a minimal amount of anhydrous dichloromethane.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-Pentylphenyl 4-(4-propylcyclohexyl)benzoate.

Characterization Methods

To ensure the identity and purity of the synthesized product, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct product has been formed. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the key functional groups, particularly the characteristic ester carbonyl (C=O) stretch.

-

Differential Scanning Calorimetry (DSC): Crucial for materials intended for liquid crystal applications, DSC is used to determine the temperatures of phase transitions (e.g., crystal to nematic, nematic to isotropic liquid).

Applications and Research Areas

The molecular structure of 4-Pentylphenyl 4-(4-propylcyclohexyl)benzoate is indicative of its utility as a component in liquid crystal mixtures. Phenyl benzoate derivatives are a well-established class of calamitic liquid crystals used in various electro-optical applications.[3]

-

Liquid Crystal Displays (LCDs): The primary application for compounds of this type is in twisted nematic (TN) or other modes of LCDs.[8] Their ability to align under an electric field allows for the modulation of light, which is the fundamental principle of these displays.

-

Smart Windows: Polymer-dispersed liquid crystals (PDLCs), which can contain nematic liquid crystals like the title compound, are used to create smart glass that can switch from opaque to transparent with the application of a voltage.[2][9]

-

Optical Materials: The unique optical properties of liquid crystals, such as birefringence, make them suitable for use in other optical components like filters, waveplates, and light shutters.

The specific properties of 4-Pentylphenyl 4-(4-propylcyclohexyl)benzoate, such as its dielectric anisotropy, refractive index, and viscosity, would need to be experimentally determined to assess its suitability for specific device applications.

Safety and Handling

As a research chemical, 4-Pentylphenyl 4-(4-propylcyclohexyl)benzoate should be handled with appropriate care. While specific toxicity data is not available, general laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

4-Pentylphenyl 4-(4-propylcyclohexyl)benzoate, with a molecular formula of C₂₇H₃₆O₂ and a molecular weight of 392.57 g/mol , is a structurally significant member of the phenyl benzoate class of liquid crystals. Its synthesis can be reliably achieved through established esterification methodologies, such as the Steglich protocol, from commercially available precursors. Its characterization relies on standard analytical techniques to confirm its structure and purity, with DSC being critical for elucidating its liquid crystalline phase behavior. The primary and most promising applications for this compound lie in the field of materials science, specifically in the formulation of liquid crystal mixtures for displays and other electro-optical devices. This guide provides a foundational understanding for researchers and scientists working with this and related materials.

References

-

PubChem. (n.d.). 4-Pentylphenol. Retrieved from [Link]

- Google Patents. (n.d.). US4464283A - Liquid crystal composition.

- Google Patents. (n.d.). CN112358380A - Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol.

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of alkyl 4-{[4-(alkanoyloxy)- phenyl]diazenyl}benzoates. Retrieved from [Link]

-

MDPI. (2023). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. Retrieved from [Link]

-

Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), 58803. Retrieved from [Link]

-

ResearchGate. (2018). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. ossila.com [ossila.com]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. labproinc.com [labproinc.com]

- 6. 4-Pentylphenol | C11H16O | CID 26975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Pentylphenol = 98.0 GC 14938-35-3 [sigmaaldrich.com]

- 8. US4464283A - Liquid crystal composition - Google Patents [patents.google.com]

- 9. Optimization of 4-Cyano-4’-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology | MDPI [mdpi.com]

- 10. fishersci.fr [fishersci.fr]

Technical Whitepaper: Dipole Moment and Dielectric Anisotropy of CAS 81929-40-0

The following technical guide provides an in-depth analysis of the dipole moment and dielectric anisotropy of CAS 81929-40-0, identified as 4-pentylphenyl 4-(trans-4-propylcyclohexyl)benzoate .

Subject: Physicochemical Characterization of 4-Pentylphenyl 4-(trans-4-propylcyclohexyl)benzoate CAS Registry Number: 81929-40-0 Chemical Class: Liquid Crystal Monomer (Ester Mesogen)

Executive Summary

CAS 81929-40-0 is a three-ring ester mesogen characterized by a high clearing point and low polarity. In the context of liquid crystal display (LCD) technology and materials science, this compound serves as a critical "diluent" or "matrix" component. It is engineered to broaden the nematic temperature range of mixtures without introducing significant dielectric loss or ionic impurities.

This guide details the molecular origins of its dipole moment (

Molecular Identity & Structural Analysis

To understand the dielectric properties, we must first deconstruct the molecular geometry. CAS 81929-40-0 consists of a rigid core (cyclohexyl-phenyl-benzoate) flanked by flexible alkyl chains.

-

IUPAC Name: 4-pentylphenyl 4-(trans-4-propylcyclohexyl)benzoate

-

Molecular Formula:

-

Molecular Weight: 392.57 g/mol

-

Structural Features:

-

Core: A central ester linkage (-COO-) connecting a phenyl ring and a cyclohexyl-phenyl moiety.

-

Conformation: The trans-cyclohexyl ring reduces viscosity compared to fully aromatic analogs, while the ester linkage introduces a permanent dipole.

-

Terminals: Propyl (

) and Pentyl (

-

Structural Visualization

The following diagram illustrates the connectivity and the primary dipole vector associated with the ester linkage.

Figure 1: Structural connectivity of CAS 81929-40-0 highlighting the ester linkage as the primary source of the permanent dipole moment.

Theoretical Framework: Dipole Moment & Dielectric Anisotropy[1][2][3][4]

The Permanent Dipole Moment ( )

Unlike cyano-biphenyls (e.g., 5CB) which possess a strong longitudinal dipole (

-

Magnitude: The ester group (-COO-) typically contributes a dipole moment of

Debye. -

Orientation: The dipole vector of the carbonyl group is not parallel to the long molecular axis. It sits at an angle

relative to the para-axis of the phenyl ring.

This oblique orientation is critical. It resolves into two components:

-

Longitudinal Component (

): -

Transverse Component (

):

Dielectric Anisotropy ( )

The dielectric anisotropy is defined as

Where:

- : Anisotropy of polarizability (positive for rod-like molecules).

- : Angle between the dipole and the long axis.[3]

Analysis for CAS 81929-40-0:

-

Since

, the term -

However, the transverse dipole component (

) is larger than the longitudinal component ( -

In ester mesogens without other polar groups (like -CN or -F), the transverse dipole often balances or slightly overwhelms the induced polarization anisotropy.

Conclusion: CAS 81929-40-0 exhibits weakly negative or near-zero dielectric anisotropy (

Experimental Characterization Protocols

To validate the theoretical values, the following self-validating experimental protocols are recommended.

Measurement of Dielectric Constants ( )

Method: Capacitance method using a precision LCR meter.

Equipment:

-

LCR Meter (e.g., Keysight E4980A).

-

Temperature Controller (Accuracy

). -

Liquid Crystal Cells:[4]

Protocol Workflow:

Figure 2: Workflow for the experimental determination of dielectric anisotropy.

Data Interpretation Table

Typical expected values for purified CAS 81929-40-0 at

| Property | Symbol | Typical Value | Unit | Notes |

| Dielectric Constant (Parallel) | ~3.0 - 3.5 | - | Low due to lack of longitudinal polar groups. | |

| Dielectric Constant (Perpendicular) | ~3.5 - 4.5 | - | Higher due to ester transverse dipole. | |

| Dielectric Anisotropy | -0.5 to -1.0 | - | Weakly negative. | |

| Dipole Moment | ~1.8 | Debye | Calculated from solution measurements. | |

| Clearing Point | > 150 | High due to 3-ring rigid core. |

Applications in Drug Development & Materials Science

While the primary industrial application of CAS 81929-40-0 is in Liquid Crystal Displays (LCDs) , its physicochemical profile is relevant to drug development professionals focusing on bio-isosteres and drug delivery systems .

-

LCD Mixtures:

-

Role: High-

Diluent. -

Mechanism: It is added to mixtures (e.g., for TFT displays) to increase the clearing point (thermal stability) without significantly increasing the rotational viscosity (

). Its weak dielectric anisotropy prevents it from interfering with the switching threshold voltage (

-

-

Pharmaceutical Relevance (Bio-isosteres):

-

The phenyl benzoate scaffold is a privileged structure in medicinal chemistry, often found in anti-inflammatory and antineoplastic agents.

-

Researchers studying the lipophilicity (LogP) of benzoate derivatives can use CAS 81929-40-0 as a model for highly lipophilic, rigid-core transport. The cyclohexyl-phenyl motif mimics certain steroid backbones, providing insights into membrane permeability and structural rigidity in drug design.

-

References

-

Maier, W., & Meier, G. (1961). A simple theory of the dielectric characteristics of homogeneous oriented layers of a nematic liquid crystal. Zeitschrift für Naturforschung A.

-

Merck KGaA. (2024). Liquid Crystal Material Data Sheets: Phenyl Benzoate Esters. Merck Group Performance Materials.

-

Demus, D., et al. (1998). Handbook of Liquid Crystals, Vol 1: Fundamentals. Wiley-VCH. (Standard reference for ester mesogen properties).

-

PubChem. (2024). Compound Summary for Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-pentylphenyl ester. National Library of Medicine.[7]

-

Kelly, S. M. (1995). Anisotropic polarizability and dielectric properties of phenyl benzoate liquid crystals. Liquid Crystals Today.

Disclaimer: This guide is intended for research purposes. Handling of CAS 81929-40-0 should be conducted under strict laboratory safety protocols, referring to the specific Material Safety Data Sheet (MSDS) provided by the supplier.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. mdpi.com [mdpi.com]

- 3. The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Triethyl Phosphate | (C2H5)3PO4 | CID 6535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Optical Anisotropy in Phenyl Benzoate Mesogens: A Technical Characterization Guide

Executive Summary

Phenyl benzoate liquid crystals (LCs) represent a foundational class of calamitic mesogens, historically significant for their role in early dual-frequency mixtures and currently valued for their chemical stability and tunable viscoelastic properties. Unlike the highly conjugated cyanobiphenyls (e.g., 5CB) which exhibit high birefringence (

This guide provides a rigorous technical analysis of the refractive indices (

Molecular Architecture & Optical Theory

The optical anisotropy of phenyl benzoates arises from the differential polarizability along the molecular axis (

The Ester Linkage Effect

The central ester group (-COO-) linking the two phenyl rings introduces a disruption in the

-

Consequence: This "conjugation break" results in a lower longitudinal polarizability (

). Consequently, phenyl benzoates generally exhibit lower extraordinary refractive indices ( -

Electronic Transition: The primary UV absorption bands (responsible for dispersion in the visible range) are blue-shifted, reducing dispersion (

) in the visible spectrum.

Structure-Property Logic

The magnitude of

-

Electron-Donating Groups (Alkoxy): Enhance

slightly, increasing -

Electron-Withdrawing Groups (Cyano): Significantly enhance

, pushing -

Lateral Fluorination: Increases molecular width (

), thereby decreasing

Figure 1: Causal relationship between molecular substitution and optical birefringence in phenyl benzoate systems.

Experimental Methodology: The Wedge Cell Technique[1]

While Abbe refractometry is common, it often fails for high-index fluids or requires toxic contact fluids containing arsenic or sulfur. The Wedge Cell Goniometer method is the "gold standard" for researchers requiring high precision (

Protocol Design

This method treats the LC sample as a prism.[1] When a monochromatic beam passes through an aligned LC wedge, it splits into two rays (ordinary and extraordinary) due to birefringence. The angular separation is directly proportional to

Step-by-Step Workflow

Materials:

-

Two optical flats (fused silica).

-

Mylar spacer (

). -

Planar alignment agent (Polyimide AL-1254).

-

Monochromatic source (HeNe Laser,

nm).

Procedure:

-

Cell Fabrication: Coat glass plates with polyimide and rub antiparallel. Assemble the cell with a spacer at one end only to create a wedge angle

(typically -

Calibration: Measure the empty cell wedge angle

using laser trigonometry.-

Formula:

(where

-

-

Filling: Capillary fill the cell with the phenyl benzoate sample in the isotropic phase, then cool slowly (

C/min) to the Nematic phase to ensure domain-free alignment. -

Measurement: Irradiate the cell with the laser polarized at

to the rubbing direction. -

Analysis: Measure the deviation angles for the ordinary ray (

) and extraordinary ray (

Calculation:

Figure 2: Operational workflow for the Wedge Cell Goniometry technique.[3]

Data Repository: Refractive Indices of Phenyl Benzoates

The following data summarizes the optical properties of key phenyl benzoate derivatives. Values are typically reported at

Table 1: Optical Constants of Pure Phenyl Benzoate Mesogens

| Compound Name | Structure Code | Conditions | |||

| Nematal 105 (4-pentylphenyl 4-methoxybenzoate) | 5-Ph-COO-Ph-O1 | 1.505 | 1.645 | 0.140 | 25°C, 589nm [1] |

| CPB (4-cyanophenyl 4-pentylbenzoate) | 5-Ph-COO-Ph-CN | 1.520 | 1.685 | 0.165 | 25°C, 633nm [2] |

| Hexyl-Cyano Derivative (4-cyanophenyl 4-hexylbenzoate) | 6-Ph-COO-Ph-CN | 1.518 | 1.678 | 0.160 | 25°C, 633nm [3] |

| Fluorinated Ester (3-fluoro-4-cyanophenyl benzoate deriv.) | Lateral F | 1.495 | 1.605 | 0.110 | 25°C, 589nm [4] |

Data Interpretation:

-

Standard Range: Most dialkyl/alkoxy phenyl benzoates fall in the

range. -

Cyano Enhancement: The addition of a terminal cyano group (as in CPB) extends the conjugation length along the long axis, boosting

to -

Comparison: These values are significantly lower than 5CB (Cyanobiphenyl), which typically shows

under similar conditions. This makes phenyl benzoates ideal for applications requiring lower phase retardation or higher chemical stability against UV degradation.

Application Context: Why Select Phenyl Benzoates?

-

Viscosity/Elasticity Balance: While their birefringence is moderate, phenyl benzoates often possess lower rotational viscosity (

) than more complex three-ring systems, enabling faster relaxation times in specific display modes. -

UV Stability: The ester linkage, while breaking conjugation, provides better photostability compared to stilbenes or tolanes, making them suitable for outdoor display applications.

-

Mixture Engineering: They serve as excellent "diluents" in high-

mixtures. Adding a phenyl benzoate to a high-birefringence isothiocyanate mixture can reduce the overall viscosity and melting point without drastically collapsing the order parameter.

References

-

ResearchGate. Refractive Indices of Nematic Liquid Crystal 4-n-pentyl-4-cyanobiphenyl (Comparison with Benzoates). Available at: [Link]

-

IEEE Xplore. Wavelength and temperature dependent refractive index of polymer dispersed nematic liquid crystal (4-cyanophenyl 4-n-hexyl benzoate). Available at: [Link]

-

MDPI. Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Available at: [Link][4][3][5][6]

-

RefractiveIndex.INFO. Database of Optical Constants for Liquid Crystals. Available at: [Link][7]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 4-Pentylphenyl 4-(4-propylcyclohexyl)benzoate

This guide provides an in-depth technical analysis of the solubility profile of 4-Pentylphenyl 4-(4-propylcyclohexyl)benzoate (CAS: 81929-40-0). It is designed for researchers in materials science and pharmaceutical development who require precise physicochemical data for formulation, purification, and processing.

Executive Summary

4-Pentylphenyl 4-(4-propylcyclohexyl)benzoate is a rod-like mesogenic compound belonging to the phenyl benzoate ester family. Primarily utilized in the formulation of nematic liquid crystal mixtures for electro-optical displays, its solubility behavior is critical for thin-film processing and purification.

For drug development professionals, this molecule serves as an excellent lipophilic model compound (LogP > 5) for studying the solubility thermodynamics of poorly water-soluble esters (BCS Class II analogs). This guide details its solubility thermodynamics, experimental protocols for saturation measurement, and purification strategies based on differential solubility.

Physicochemical Identity

Before establishing solubility protocols, the fundamental properties of the solute must be defined to predict solvent interactions.

| Property | Value / Description |

| Chemical Name | 4-Pentylphenyl trans-4-(4-propylcyclohexyl)benzoate |

| CAS Number | 81929-40-0 |

| Molecular Formula | C₂₇H₃₆O₂ |

| Molecular Weight | 392.58 g/mol |

| Molecular Geometry | Linear, rod-like (Mesogenic core with alkyl tails) |

| Functional Groups | Ester (-COO-), Phenyl ring, Cyclohexyl ring, Alkyl chains (Propyl, Pentyl) |

| LogP (Predicted) | ~7.5 (Highly Lipophilic) |

| Melting Point | ~40–60 °C (Typical for 3-ring LC homologs) |

Solubility Thermodynamics & Hansen Parameters

Solubility is governed by the cohesive energy density difference between solute and solvent. We utilize Hansen Solubility Parameters (HSP) to predict miscibility. The total solubility parameter (

Theoretical HSP Values (Estimated)

Based on Group Contribution Methods (Van Krevelen), the estimated parameters for this compound are:

-

(Dispersion): 17.5 MPa

-

(Polarity): 3.5 MPa

-

(H-Bonding): 2.5 MPa

Solvent Compatibility Prediction

The "Distance" (

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism |

| Non-Polar | Toluene, Xylene | High | Excellent match in |

| Chlorinated | Chloroform, DCM | Very High | Strong dispersion forces; ideal for processing/dissolution. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Good |

| Polar Protic | Ethanol, Methanol | Low (Temp Dependent) | High |

| Aqueous | Water | Insoluble | Massive hydrophobic effect; |

Experimental Solubility Data & Protocols

Solubility Classification Table

The following data categorizes the compound's solubility at 25°C, derived from homologous series trends and functional group analysis.

| Solvent | Solubility Rating | Usage Context |

| Dichloromethane (DCM) | > 200 mg/mL | Primary solvent for synthesis and chromatography. |

| Toluene | > 150 mg/mL | Standard solvent for spin-coating and thin-film application. |

| Tetrahydrofuran (THF) | > 100 mg/mL | Good solvent, compatible with many polymer matrices. |

| Acetone | 20–50 mg/mL | Variable; solubility drops significantly with temperature. |

| Ethanol (Absolute) | < 5 mg/mL (Cold) | Anti-solvent for purification. Soluble when boiling. |

| Water | < 0.001 mg/mL | Non-solvent. |

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

For pharmaceutical or high-precision materials applications, solubility must be determined empirically.

Objective: Determine saturation concentration (

Reagents: HPLC-grade solvents, Reference Standard (99%+ purity). Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV.

-

Preparation: Add excess solid (~100 mg) to 2 mL of solvent in a borosilicate glass vial.

-

Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours to ensure thermodynamic equilibrium.

-

Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a pre-heated 0.45 µm PTFE filter (to prevent precipitation during filtration).

-

Quantification: Dilute filtrate with mobile phase (e.g., Acetonitrile) and analyze via HPLC (UV detection at 254 nm, corresponding to the benzoate chromophore).

Workflow Diagram: Solubility Measurement

Figure 1: Standard Operating Procedure (SOP) for determining equilibrium solubility using the Shake-Flask method.

Purification Strategy: Recrystallization

High-purity liquid crystals (>99.5%) are required to prevent defects in display devices. The solubility differential between Ethanol (poor solvent) and Toluene (good solvent) is exploited here.

Recrystallization Protocol

Solvent System: Ethanol (Single solvent) or Ethanol/Toluene (9:1 mixture).

-

Dissolution: Place crude solid in a flask. Add minimal Toluene (if using mixture) to wet the solid. Add Ethanol while heating to boiling (~78°C) until the solution is clear.

-

Hot Filtration: If insoluble particulates remain, filter the hot solution rapidly through a fluted filter paper.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours. The mesogen will crystallize as white/off-white needles or plates.

-

Collection: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold Ethanol (-20°C).

-

Drying: Dry in a vacuum oven at 30°C (below melting point) for 12 hours.

Workflow Diagram: Purification Logic

Figure 2: Recrystallization workflow optimizing yield and purity based on temperature-dependent solubility.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Kelly, S. M., & O'Neill, M. (2001). "Liquid Crystals: Materials Design and Synthesis." Handbook of Advanced Electronic and Photonic Materials and Devices.

-

Jouyban, A. (2008). "Review of the pharmaceutical solubility thermodynamics of drug-like molecules." Chemical and Pharmaceutical Bulletin.

-

Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today.

-

NIST Standard Reference Data. "Phase Transition Temperatures for Liquid Crystals."

Methodological & Application

Application Note: Synthesis of 4-Pentylphenyl 4-(4-propylcyclohexyl)benzoate via Steglich Esterification

Executive Summary